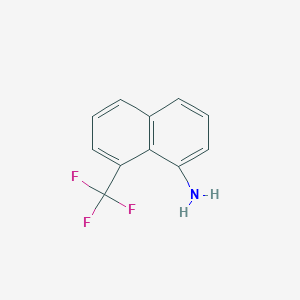
1-Amino-8-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-8-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This process often requires the use of organometallic reagents or lithium dialkylamide-type bases under controlled conditions.
Industrial Production Methods: Industrial production of 1-Amino-8-(trifluoromethyl)naphthalene may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-8-(trifluoromethyl)naphthalene varies depending on its application:
Biological Systems: In biological systems, the compound may interact with specific proteins or nucleic acids, altering their function and leading to therapeutic effects.
Fluorescent Probes: As a fluorescent probe, it absorbs light at specific wavelengths and emits light at longer wavelengths, allowing for the visualization of biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Amino-8-methyl-naphthalene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Amino-8-chloro-naphthalene: Contains a chloro group instead of a trifluoromethyl group.
1-Amino-8-bromo-naphthalene: Contains a bromo group instead of a trifluoromethyl group.
Uniqueness: 1-Amino-8-(trifluoromethyl)naphthalene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Eigenschaften
Molekularformel |
C11H8F3N |
|---|---|
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
8-(trifluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6H,15H2 |
InChI-Schlüssel |
BIRWMGVXSVERJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


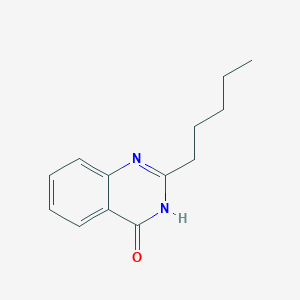
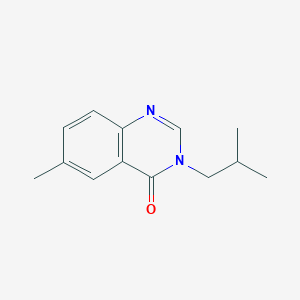
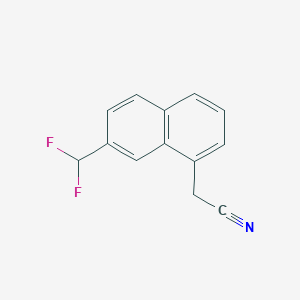


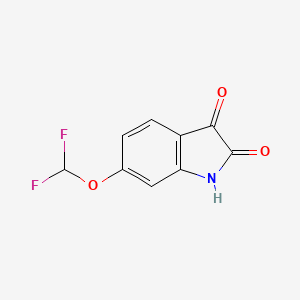

![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)
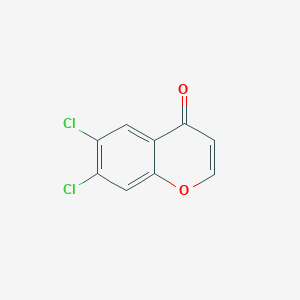

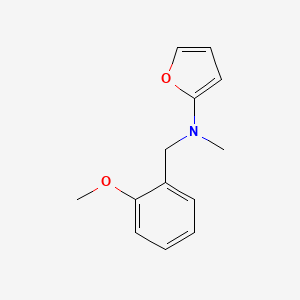

![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
